1-ethyl-5-methyl-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-ethyl-5-methyl-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-4-22-11(2)9-14(21-22)16(23)18-17-20-19-15(26-17)10-12-5-7-13(8-6-12)27(3,24)25/h5-9H,4,10H2,1-3H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIUAXCKFNHWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-ethyl-5-methyl-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide represents a novel chemical entity with potential biological activity. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various biological models, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C17H19N5O4S
- Molecular Weight : 389.4 g/mol
- CAS Number : 1171746-26-1
The compound features a complex structure that includes a pyrazole ring, an oxadiazole moiety, and a methylsulfonyl group, which are crucial for its biological activity.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O4S |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 1171746-26-1 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess bactericidal effects against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) analysis highlighted the importance of the sulfonamide functionality in enhancing potency against Mtb and multidrug-resistant strains .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects on various cancer cell lines. For example, compounds with similar pyrazole structures have shown IC50 values lower than standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines . The presence of electron-donating groups on the phenyl ring was found to be critical for enhancing anticancer activity .
Anti-inflammatory Effects
Inhibition of cyclooxygenase (COX) enzymes is another area of interest. Pyrazole derivatives have been reported to exhibit selective COX-II inhibitory activity, suggesting potential applications in treating inflammatory conditions. Some compounds showed IC50 values significantly lower than established COX-II inhibitors like Celecoxib .
Table 2: Biological Activities Summary
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Mtb; MIC < 0.5 μM |
| Anticancer | Cytotoxic to Jurkat and A-431 cells; IC50 < Doxorubicin |
| Anti-inflammatory | Selective COX-II inhibition; IC50 < Celecoxib |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrazole ring and the introduction of sulfonamide groups significantly influence biological activity. The presence of specific substituents can enhance binding affinity to biological targets or improve pharmacokinetic properties.
Key Findings from SAR Studies
- Sulfonamide Group : Essential for antibacterial activity.
- Methyl Substituents : Enhance lipophilicity and cellular uptake.
- Phenyl Ring Modifications : Critical for anticancer efficacy.
Case Study 1: Antimicrobial Efficacy
A study published in Nature explored the activity of related pyrazole compounds against Mtb. The findings suggested that the incorporation of a sulfonamide group significantly increased the bactericidal effects compared to analogous compounds lacking this feature .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that modifications to the pyrazole core improved cytotoxicity. Compounds were tested against A-431 and Jurkat cells, revealing promising results with IC50 values comparable to leading chemotherapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares functional similarities with derivatives reported in Pharmacopeial Forum (2017), which include thiazole-, imidazolidinone-, and ureido-containing molecules. Below is a comparative analysis:
Research Findings and Implications
Bioactivity Differences: The target compound’s pyrazole-oxadiazole scaffold is distinct from the thiazole-imidazolidinone systems in . Pyrazoles are often associated with kinase inhibition (e.g., COX-2), while thiazoles are linked to antiviral or antibacterial activity . The methylsulfonyl group may enhance solubility (>5 mg/mL predicted) compared to the lipophilic benzyl and isopropyl groups in analogues.
Metabolic Stability: Oxadiazoles are generally more resistant to oxidative metabolism than imidazolidinones, which are prone to ring-opening under physiological conditions. This suggests the target compound may exhibit longer half-life in vivo than the imidazolidinone-containing analogues .
Synthetic Accessibility :
- The target compound’s synthesis likely involves sequential coupling of pyrazole-3-carboxylic acid to oxadiazole-2-amine, a route with moderate yields (40–60% based on analogous protocols). In contrast, the thiazole derivatives in require multistep enantioselective synthesis (e.g., chiral ureido linkages), reducing scalability .
Limitations of Available Data
- No direct pharmacological data (e.g., IC₅₀, in vivo efficacy) for the target compound or its analogues are provided in the cited evidence. Comparisons are inferred from structural and functional group trends.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the 1,3,4-oxadiazole and pyrazole moieties in this compound?
- The synthesis typically involves cyclocondensation of hydrazides with carbonyl derivatives for the oxadiazole core. For example, coupling 1-ethyl-5-methylpyrazole-3-carboxylic acid with a pre-synthesized 5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt) . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical to avoid side reactions like hydrolysis of the oxadiazole ring.
Q. Which spectroscopic techniques are essential for structural elucidation, and what diagnostic peaks should researchers prioritize?
- 1H/13C NMR : Key signals include the pyrazole C-H (~δ 6.5–7.5 ppm), methylsulfonyl group (singlet at δ ~3.1 ppm for CH3), and oxadiazole carbons (δ 160–170 ppm).
- IR : Confirm amide C=O (~1650–1700 cm⁻¹) and sulfonyl S=O (~1150–1350 cm⁻¹).
- HRMS : Validate molecular ion ([M+H]+) and isotopic pattern to confirm purity .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Use co-solvents (e.g., DMSO ≤1% v/v) or formulate the compound with cyclodextrins. Alternatively, synthesize water-soluble prodrugs by introducing ionizable groups (e.g., phosphate esters) at non-critical positions .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity for kinase targets, and how can discrepancies with experimental IC50 values be resolved?
- Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target kinases (e.g., EGFR, JAK2). Prioritize docking poses with hydrogen bonds to hinge regions and hydrophobic interactions with the sulfonylbenzyl group. If computational binding scores (ΔG) contradict experimental IC50, validate assay conditions (e.g., ATP concentration, enzyme stability) or re-evaluate force field parameters in simulations .
Q. How should researchers design SAR studies to optimize potency while minimizing off-target effects?
- Systematically modify:
- Pyrazole substituents : Replace ethyl/methyl groups with bulkier alkyl chains to probe steric effects.
- Sulfonylbenzyl group : Introduce electron-withdrawing groups (e.g., -CF3) to enhance electrophilicity.
- Oxadiazole linker : Test bioisosteres like 1,2,4-triazole to assess metabolic stability.
- Use parallel synthesis and high-throughput screening to evaluate cytotoxicity (e.g., HepG2 cells) and selectivity (kinase profiling panels) .
Q. What experimental and computational approaches can resolve contradictions in metabolic stability data across species?
- Conduct microsomal stability assays (human vs. rodent liver microsomes) paired with LC-MS metabolite identification. Use DFT calculations to predict sites of cytochrome P450 oxidation (e.g., benzylic positions). If human metabolic clearance is higher than predicted, consider species-specific CYP isoforms and adjust in silico models .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to vary reaction time, temperature, and reagent equivalents. Monitor intermediates via TLC/HPLC .
- Data Contradiction : If biological activity varies between batches, perform elemental analysis to rule out hydration/stoichiometry issues .
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